N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a pyrazinyl-substituted piperidine moiety linked to an oxalamide group, making it a versatile candidate for various biochemical studies. The molecular formula for this compound is , with a molecular weight of approximately 277.32 g/mol .
The synthesis of N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves a multi-step process:
While specific industrial production methods for N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide are not extensively documented, scaling up laboratory procedures would likely involve optimizing reaction conditions (temperature, pressure, solvent choice) to ensure high yield and purity.
The molecular structure of N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can be represented using various notations:
O=C(NCCc1ccn=c1)C(=O)NCC1CCN(c2ccn=c2)CC1This notation highlights the presence of key functional groups including the oxalamide linkage and the pyrazinyl-piperidine structure.
The compound's unique features include:
N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo several chemical reactions typical of amides and oxalamides:
Common reagents for these reactions include:
Reaction conditions typically require controlled temperatures and inert atmospheres to prevent side reactions.
The physical properties of N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide include:
Chemical properties relevant to this compound include:
Further studies may provide more detailed insights into its thermal stability, reactivity under various conditions, and interaction with other chemical entities .
N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide has potential applications in several scientific fields:
This compound's unique structure suggests that it could play a significant role in advancing research in pharmacology and related disciplines, warranting further investigation into its properties and applications.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: